[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a chemical compound with the molecular formula C10H14N5O7P. It is a nucleotide, specifically a monophosphate ester of adenosine, and plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate typically involves the phosphorylation of adenosine. This can be achieved through several methods, including:
Phosphorylation using phosphorus oxychloride (POCl3): Adenosine is reacted with POCl3 in the presence of a base such as pyridine to form the phosphate ester.
Phosphorylation using phosphoric acid: Adenosine is treated with phosphoric acid under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale phosphorylation reactions using optimized conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: These reactors allow for precise control of reaction conditions and efficient heat transfer, leading to improved yields.
Purification techniques: Methods such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form adenosine diphosphate (ADP) and adenosine triphosphate (ATP).
Hydrolysis: It can be hydrolyzed to adenosine and phosphoric acid.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Acidic or basic conditions: For hydrolysis reactions, acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.
Nucleophiles: For substitution reactions, nucleophiles such as amines or alcohols can be employed.
Major Products Formed
- Adenosine diphosphate (ADP)
- Adenosine triphosphate (ATP)
- Adenosine
- Phosphoric acid
Scientific Research Applications
[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate has numerous applications in scientific research, including:
- Biochemistry : It is used as a substrate in enzymatic reactions and as a standard in nucleotide analysis.
- Molecular Biology : The compound is essential in studies involving DNA and RNA synthesis, as it is a building block of nucleic acids.
- Medicine : It is used in the development of antiviral drugs and as a diagnostic marker for certain diseases.
- Industry : The compound is utilized in the production of nucleotide-based products and as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
- Enzymatic Reactions : It acts as a substrate for enzymes such as kinases and phosphatases, which are involved in phosphorylation and dephosphorylation processes.
- Signal Transduction : It plays a role in cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).
- Energy Metabolism : The compound is involved in energy transfer processes within cells, particularly in the formation of ATP.
Comparison with Similar Compounds
[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate can be compared with other nucleotides such as:
- Adenosine diphosphate (ADP)
- Adenosine triphosphate (ATP)
- Guanosine monophosphate (GMP)
- Cytidine monophosphate (CMP)
Uniqueness
The uniqueness of this compound lies in its specific role as a monophosphate ester of adenosine, which is crucial for various biochemical and physiological processes.
Properties
Molecular Formula |
C10H15N4O9P |
---|---|
Molecular Weight |
366.22 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N4O9P/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17/h2-7,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18)/t3-,4?,5-,6-,7?,9-/m1/s1 |
InChI Key |
GFIFCCYTLQWQHF-QYQYRGHWSA-N |
Isomeric SMILES |
C1=NC2C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NC(=O)NC2=O |
Canonical SMILES |
C1=NC2C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.